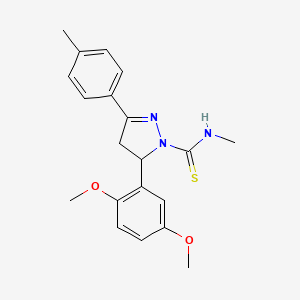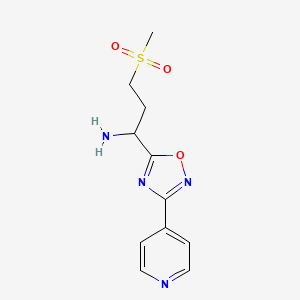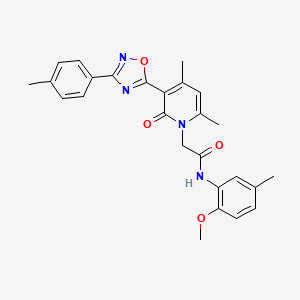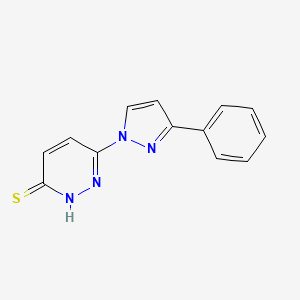
1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of a family of compounds used in various fields of chemistry and pharmacology. However, specific introductory details related to this exact chemical structure are scarce in direct literature. Its relatives have been utilized in cardiotonic agents and have implications in metabolism and synthesis for medical applications.
Synthesis Analysis
The synthesis methods of related compounds, such as deuterium-labeled ureas or specific urea derivatives, involve multi-step processes starting from basic chemical structures like methanol or amino acids, leading to complex ureas with potential biological activities. These methods can be adapted to synthesize 1-(3,4-dimethoxybenzyl)-3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]urea by substituting appropriate starting materials and conditions (Liang et al., 2020; Wei-ke, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing detailed aspects of the crystal structure, hydrogen bonding, and molecular geometry. These studies inform the potential reactivity and interaction mechanisms of the compound under investigation (Habibi et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving related urea compounds often include interactions with enzymes or other chemical agents, showcasing their reactivity and functional potential in biochemical contexts. These reactions help in understanding the compound's behavior under different chemical environments (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of closely related compounds have been studied. These properties are critical for determining the compound's applicability in various scientific and industrial processes (Urtiaga et al., 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity with different chemical groups, stability under various conditions, and interactions with biological molecules, define the compound's potential applications and safety. Studies on similar chemicals provide insights into these aspects, which can be extrapolated to understand the properties of 1-(3,4-dimethoxybenzyl)-3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]urea (Wieboldt et al., 2002).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea have been explored in various studies. For instance, the cocondensation of urea with methylolphenols under acidic conditions has been studied, demonstrating the formation of compounds like 4-hydroxybenzylurea and N,N'-bis(4-hydroxybenzyl)urea, which are structurally related to the target compound (Tomita & Hse, 1992). This process highlights the reactivity of urea with phenolic compounds, potentially applicable in synthesizing compounds with similar structures to the target molecule.
Metabolic Studies
Metabolic studies of related compounds, such as (-)-alpha-(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol, have revealed insights into their biotransformation. These studies have identified various metabolites through processes like O-demethylation and ring hydroxylation, which are crucial for understanding the metabolic pathways and potential biological activities of these compounds (Suzuki, Hashimura, & Takeyama, 1983).
Pharmacological Potentials
Compounds structurally related to 1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea have shown promising pharmacological potentials. For example, certain urea derivatives have been evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, showing significant anti-HIV-1 activity. Such studies underline the potential of these compounds in the development of new therapeutic agents (Sakakibara et al., 2015).
Chemical Analysis and Drug Development
The synthesis of deuterium-labeled analogs, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as internal standards in LC–MS analysis, indicates the importance of these compounds in the development and analysis of pharmaceuticals. Such work facilitates the pharmacokinetic studies of drugs, aiding in their development and understanding of their distribution and metabolism within the body (Liang et al., 2020).
Molecular Structure and Optical Properties
Investigations into the molecular structure and properties of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have provided insights into their potential applications. Studies involving vibrational spectra, HOMO-LUMO analyses, and NBO studies contribute to the understanding of the electronic structure and reactivity of these compounds, which could be relevant for their applications in materials science and as potential therapeutic agents (Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-8-7-14(9-18(17)26-2)12-21-19(23)22-13-20(24)10-15-5-3-4-6-16(15)11-20/h3-9,24H,10-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTPEQDPDVNMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)



![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)



![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)
![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)

